molecular formula C14H14Cl2N2O4S2 B12192142 N-[(2Z)-3-(2,6-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide

N-[(2Z)-3-(2,6-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide

Cat. No.: B12192142
M. Wt: 409.3 g/mol
InChI Key: CPXXQVVSLVQVDT-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(2,6-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazole ring fused with a thieno ring, along with dichlorophenyl and methoxyacetamide groups, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

The synthesis of N-[(2Z)-3-(2,6-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the dichlorophenyl group and the methoxyacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining consistency and quality.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the dichlorophenyl group or the thiazole ring, depending on the reagents used.

    Substitution: The methoxyacetamide group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction pathway and conditions.

Scientific Research Applications

N-[(2Z)-3-(2,6-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2,6-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives, such as N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine . Compared to these compounds, N-[(2Z)-3-(2,6-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H14Cl2N2O4S2

Molecular Weight

409.3 g/mol

IUPAC Name

N-[3-(2,6-dichlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methoxyacetamide

InChI

InChI=1S/C14H14Cl2N2O4S2/c1-22-5-12(19)17-14-18(13-8(15)3-2-4-9(13)16)10-6-24(20,21)7-11(10)23-14/h2-4,10-11H,5-7H2,1H3

InChI Key

CPXXQVVSLVQVDT-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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